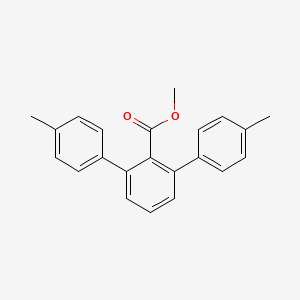![molecular formula C12H24O3Si B14274917 tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane CAS No. 159147-12-3](/img/no-structure.png)
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane is an organosilicon compound with the molecular formula C10H20OSi. It is known for its unique structure, which includes a tert-butyl group, a dimethylsilane group, and a 1,3-dimethoxybuta-1,3-dien-1-yl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1,3-dimethoxybuta-1,3-diene in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form silanols and other products
Scientific Research Applications
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a protecting group for alcohols and amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane involves its ability to form stable carbon-silicon bonds. The tert-butyl and dimethylsilane groups provide steric hindrance, which influences the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(dimethyl)silyl chloride: Used as a precursor in the synthesis of this compound.
1,3-Dimethoxybuta-1,3-diene: Another precursor used in the synthesis.
tert-Butyl(trimethylsilyl)acetylene: A similar organosilicon compound used in organic synthesis.
tert-Butylvinyloxytrimethylsilane: Used in the synthesis of various organic compounds .
These compounds share similar structural features and reactivity patterns, but this compound is unique due to its specific combination of functional groups and its applications in diverse fields.
Properties
| 159147-12-3 | |
Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
tert-butyl-(1,3-dimethoxybuta-1,3-dienoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24O3Si/c1-10(13-5)9-11(14-6)15-16(7,8)12(2,3)4/h9H,1H2,2-8H3 |
InChI Key |
DPOCRFJHNZWMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=CC(=C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


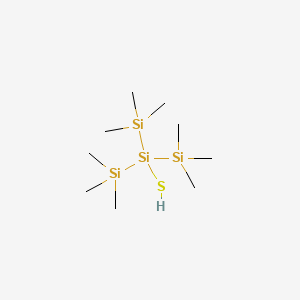
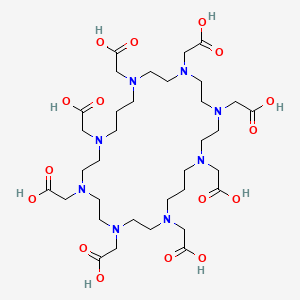
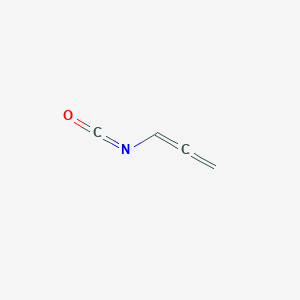
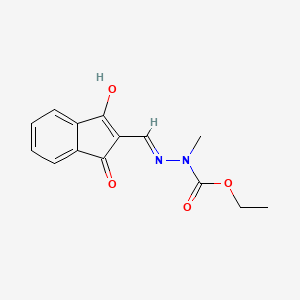
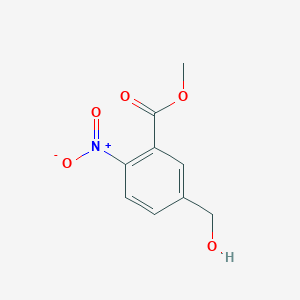
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)

